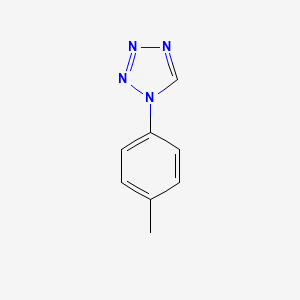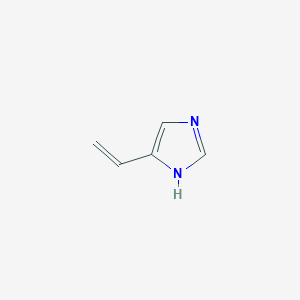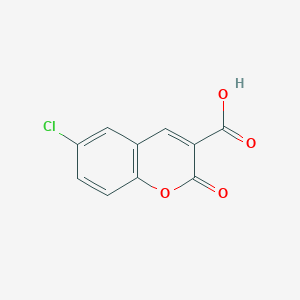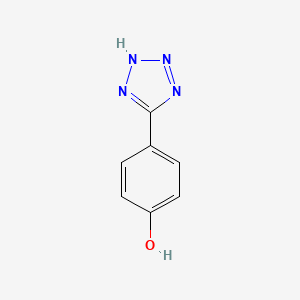
4-(1H-Tetrazol-5-YL)phenol
概要
説明
“4-(1H-Tetrazol-5-YL)phenol” is a chemical compound with the molecular formula C7H6N4O . It is used as a reactant for palladium-catalyzed carbon-carbon bond formation (Suzuki-Miyuara reaction) .
Synthesis Analysis
The synthesis of “4-(1H-Tetrazol-5-YL)phenol” involves various methods. For instance, it has been synthesized via in situ nitration from 4-(1H-tetrazol-5-yl)phenol, 3-(1H-tetrazol-5-yl)phenol and 2-(1H-tetrazol-5-yl)phenol precursors as well as nitrate salts as nitration reagents . Another method involves the conversion of phenothiazine into a nitrile by reacting it with 4-hydroxybenzaldehyde, sodium metabisulphite, and sodium cyanide .
Molecular Structure Analysis
The molecular structure of “4-(1H-Tetrazol-5-YL)phenol” is characterized by a tetrazole ring attached to a phenol group . The molecular weight of the compound is 162.15 g/mol .
Chemical Reactions Analysis
“4-(1H-Tetrazol-5-YL)phenol” has been used in various chemical reactions. For instance, it has been used as a reactant for palladium-catalyzed carbon-carbon bond formation (Suzuki-Miyuara reaction) . It has also been used in the synthesis of new complexes via in situ nitration .
Physical And Chemical Properties Analysis
“4-(1H-Tetrazol-5-YL)phenol” has a molecular weight of 162.15 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, and a rotatable bond count of 1 . Its topological polar surface area is 74.7 Ų .
科学的研究の応用
Angiotensin-Converting Enzyme (ACE) Inhibitor Synthesis
This compound has been utilized in the design and synthesis of novel ACE inhibitors, which are crucial in treating hypertension and heart failure. The biphenyl derivatives of this compound have shown potential in medicinal chemistry for their anti-proliferative, anti-inflammatory, and anti-fungal activities .
Palladium-Catalyzed Carbon-Carbon Bond Formation
4-(1H-Tetrazol-5-yl)phenol is used as a reactant in the Suzuki-Miyaura reaction, which is a palladium-catalyzed cross-coupling process to form carbon-carbon bonds, a fundamental step in organic synthesis .
Oligonucleotide Synthesis
Tetrazoles like 4-(1H-Tetrazol-5-yl)phenol are employed as acidic activators in oligonucleotide synthesis, which is essential for genetic research and drug development .
Proteomics Research
This compound is a specialty product used in proteomics research to study proteins’ structure and function, which can lead to discoveries in disease mechanisms and potential treatments .
Synthesis of Platinum Complexes
It has been used in synthesizing trans-diamminobis[5-(phenyl-4-ol)tetrazolato-κN2]platinum(II), which has applications in cancer treatment and imaging .
Safety and Hazards
The safety data sheet for a similar compound, 4-(Tetrazol-5-yl)phenylboronic acid, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
作用機序
Target of Action
It’s worth noting that tetrazole derivatives have been shown to exhibit a wide range of biological activities, including antibacterial and cytotoxic effects , suggesting they may interact with multiple targets.
Mode of Action
It has been suggested that tetrazole derivatives can form hydrogen bonds with amino acids in the active pockets of their target proteins . This interaction could potentially alter the function of the protein, leading to the observed biological effects.
Biochemical Pathways
Tetrazolic acids have been shown to form β-glucuronides, a metabolic fate that often befalls aliphatic carboxylic acids .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and has a molecular weight of 16215 . It’s also known to be stable under normal temperatures and conditions .
Result of Action
Some tetrazole derivatives have shown potent antibacterial activity and significant cytotoxic effects , suggesting that 4-(1H-Tetrazol-5-YL)phenol may have similar effects.
Action Environment
The action of 4-(1H-Tetrazol-5-YL)phenol can be influenced by various environmental factors. For instance, it’s known that the compound is stable under normal temperatures and conditions . It’s insoluble in water and only slightly soluble in organic solvents like methanol and ethanol . These properties could potentially affect the compound’s action, efficacy, and stability.
特性
IUPAC Name |
4-(2H-tetrazol-5-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c12-6-3-1-5(2-4-6)7-8-10-11-9-7/h1-4,12H,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYMNYWFHZFXHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNN=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90419945, DTXSID50901154 | |
| Record name | 5-(4-Hydroxyphenyl)tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90419945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_229 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50901154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-Tetrazol-5-YL)phenol | |
CAS RN |
51517-88-5 | |
| Record name | 5-(4-Hydroxyphenyl)tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90419945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-(1H-Tetrazol-5-YL)phenol contribute to the formation of MOFs and what are the resulting structural features?
A: 4-(1H-Tetrazol-5-YL)phenol acts as an organic ligand in the synthesis of MOFs. The tetrazole and phenol groups within its structure can coordinate with metal ions, facilitating the formation of intricate network structures [, ]. The specific coordination modes and resulting MOF architectures are influenced by factors such as:
- Choice of metal salt: Different metal ions exhibit varying coordination preferences, leading to distinct framework topologies. For instance, Pb(II) ions with 4-(1H-Tetrazol-5-YL)phenol resulted in a 3D MOF with a unique network structure [], while complexes with Zn, Ag, Co, and Cu showcased diverse structures ranging from 3D frameworks to 0D discrete structures [].
- In-situ modifications: The use of in-situ nitration during synthesis, employing nitrate salts as nitration reagents, can introduce nitro groups onto the 4-(1H-Tetrazol-5-YL)phenol ligand. This modification can significantly alter its coordination behavior and lead to different MOF structures [].
Q2: What are the potential applications of MOFs synthesized with 4-(1H-Tetrazol-5-YL)phenol and its derivatives?
A2: The research highlights two promising applications:
- Luminescent sensors: MOFs incorporating 4-(1H-Tetrazol-5-YL)phenol derivatives, particularly the Pb(II) based MOF, exhibit strong luminescence. This property makes them suitable for detecting nitroaromatic explosives (NACs) and Fe3+ ions through fluorescence quenching mechanisms []. The high selectivity and sensitivity observed, along with the potential for regeneration, position these MOFs as promising candidates for environmental monitoring and security applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





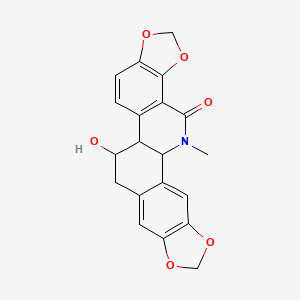
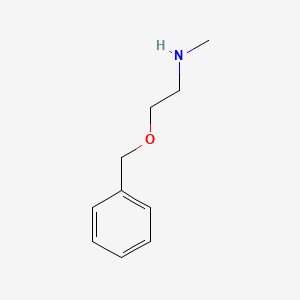
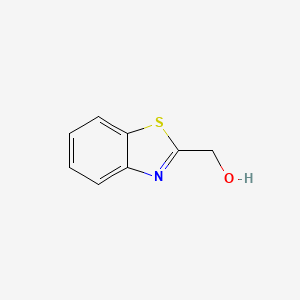
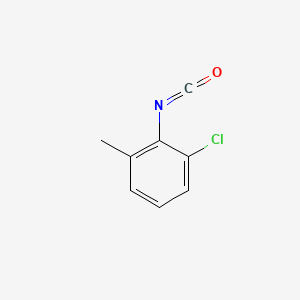


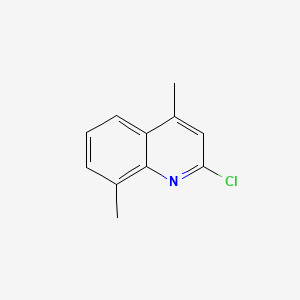
![2-[(4-Methoxy-phenylamino)-methyl]-phenol](/img/structure/B1347597.png)
